
WYE-687
Overview
Description
WYE-687 is a second-generation ATP-competitive mTOR kinase inhibitor with an IC50 of 7 nM against mTOR . It concurrently inhibits both mTOR complex 1 (mTORC1) and mTORC2, blocking downstream phosphorylation of Akt (Ser-473), S6K1 (Thr-389), and S6 (Ser-235/236) . Preclinical studies demonstrate its potent anti-tumor activity in renal cell carcinoma (RCC), acute myeloid leukemia (AML), and other cancers by suppressing HIF-1α/HIF-2α expression and inducing caspase-dependent apoptosis . Notably, this compound exhibits selectivity for cancer cells over normal cells (e.g., HK-2 renal tubular epithelial cells) and shows minimal toxicity in animal models .
Preparation Methods
The synthesis of WYE-687 involves several steps, starting with the preparation of the core structure, followed by the addition of various functional groups. The synthetic route typically includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a morpholine group and a pyridin-3-ylmethyl group . Industrial production methods are not widely documented, but laboratory synthesis involves standard organic synthesis techniques, including condensation reactions and nucleophilic substitutions .
Chemical Reactions Analysis
WYE-687 undergoes various chemical reactions, primarily involving its functional groups. It can participate in:
Oxidation: The compound can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and pyridin-3-ylmethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cancer Treatment
WYE-687 has shown promising results in various cancer models, particularly renal cell carcinoma (RCC). Its applications include:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly reduced cell viability in established RCC cell lines (786-O and A498) and primary human RCC cells, while sparing non-cancerous HK-2 tubular epithelial cells .
- Induction of Apoptosis : The compound has been found to induce caspase-dependent apoptosis in RCC cells. For instance, treatment with this compound resulted in increased caspase-3 activity and Annexin V staining, indicating enhanced apoptotic activity .
- Mechanism of Action : this compound blocks the phosphorylation of mTORC1 (p-S6K1) and mTORC2 (p-AKT Ser 473), leading to downregulation of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for tumor growth and survival under hypoxic conditions .
Antiproliferative Effects
This compound exhibits strong antiproliferative effects across various cancer cell lines through mechanisms including:
- Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest, thereby inhibiting cellular proliferation in cancer models .
- Downregulation of Angiogenic Factors : Studies have shown that this compound reduces the secretion of vascular endothelial growth factor (VEGF) and expression of HIF-1α, which are vital for angiogenesis in tumors .
Data Tables
Application Area | Effect Observed | Cell Lines/Models Used |
---|---|---|
Cancer Treatment | Reduced cell viability | 786-O, A498 RCC cells |
Apoptosis Induction | Increased caspase-3 activity | 786-O RCC cells |
Cell Cycle Arrest | G1 phase arrest | Various cancer cell lines |
Angiogenesis Inhibition | Decreased VEGF secretion | U87 MG, MDA361 |
Case Study 1: Renal Cell Carcinoma
In a study exploring the efficacy of this compound on renal cell carcinoma, researchers observed that treatment led to a significant decrease in tumor growth in xenograft models. The compound was administered orally, resulting in marked downregulation of mTOR pathway components and reduced tumor size compared to controls .
Case Study 2: Breast Cancer
This compound was tested on human breast cancer cell lines where it demonstrated potent antiproliferative effects. The mechanism involved inhibition of cap-dependent protein synthesis and induction of apoptosis through the mTOR signaling pathway .
Mechanism of Action
WYE-687 exerts its effects by inhibiting the activity of mTORC1 and mTORC2. This inhibition blocks the phosphorylation of downstream targets such as S6 kinase and AKT, leading to reduced cell growth and proliferation. The compound also downregulates the expression of hypoxia-inducible factors, which are crucial for tumor growth and survival . The molecular targets include mTORC1, mTORC2, and related signaling pathways .
Comparison with Similar Compounds
First-Generation mTOR Inhibitors (Rapamycin and Analogs)
Compounds : Rapamycin, Everolimus (RAD001), Temsirolimus (CCI-779).
Mechanism : Allosteric inhibitors targeting only mTORC1 .
Key Differences :
- Efficacy: WYE-687 has a lower IC50 (23.21 nM in 786-O RCC cells) compared to rapamycin and RAD001 (>50 nM) . In RCC xenograft models, this compound reduced tumor volume by >50% at 25 mg/kg, outperforming rapamycin .
- Mechanistic Superiority :
- Rapamycin analogs partially inhibit mTORC1 and require prolonged exposure to weakly suppress mTORC2 . This compound achieves immediate and complete blockade of both complexes .
- This compound downregulates HIF-1α/HIF-2α via pVHL-mediated translation inhibition, a mechanism absent in rapamycin analogs .
- Apoptosis Induction :
Dual mTOR/PI3K Inhibitors
Compounds : NVP-BEZ235, GDC-0980.
Mechanism : Inhibit mTORC1/2 and PI3K isoforms .
Key Differences :
- Selectivity :
Second-Generation mTOR Kinase Inhibitors
Compounds : Torin1, AZD8055, RMC-4625.
Mechanism : ATP-competitive inhibitors targeting mTORC1/2 .
Key Differences :
- Cell Cycle Effects :
- Toxicity Profile: AZD8055 showed hepatic toxicity in Phase I trials, while this compound preserved normal cell viability (e.g., HK-2 cells) and murine body weight in preclinical studies .
Biological Activity
WYE-687 is a potent, selective inhibitor of the mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly renal cell carcinoma (RCC). The following sections provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and comparative efficacy against other treatments.
This compound functions as an ATP-competitive inhibitor of both mTORC1 and mTORC2. It disrupts the phosphorylation of key substrates involved in the mTOR signaling pathway, including S6K1 and Akt. This inhibition leads to reduced cellular proliferation and induces apoptosis in cancer cells.
Key Findings:
- IC50 Values : this compound exhibits an IC50 value of approximately 7 nM against mTOR, significantly more potent than traditional mTOR inhibitors such as rapamycin (IC50 > 1000 nM) .
- Selectivity : The compound shows high selectivity against PI3Kα (>100-fold) and PI3Kγ (>500-fold), with minimal effects on other protein kinases .
In Vitro Studies
In vitro studies have demonstrated this compound's effectiveness against established RCC cell lines, such as 786-O and A498.
Table 1: In Vitro Efficacy of this compound
Cell Line | IC50 (nM) | Effect on Cell Viability (%) | Apoptosis Induction |
---|---|---|---|
786-O | 23.21 ± 2.25 | 55% reduction at 50 nM | Yes |
A498 | <50 | Significant reduction | Yes |
HK-2 | >1000 | No significant effect | No |
Note: Data indicates that this compound is cytotoxic to RCC cells but not to normal tubular epithelial cells (HK-2) .
In Vivo Studies
This compound has also been evaluated in vivo using xenograft models. Oral administration of the compound significantly suppressed tumor growth in nude mice bearing 786-O xenografts.
Key Observations:
- Tumor xenografts treated with this compound showed marked downregulation of mTORC1/2 activation and hypoxia-inducible factors (HIF-1α and HIF-2α) .
- The treatment led to a substantial reduction in tumor volume compared to untreated controls.
Comparative Efficacy
When compared to other mTOR inhibitors, this compound demonstrates superior anti-proliferative effects.
Table 2: Comparative Efficacy of mTOR Inhibitors
Inhibitor | IC50 (nM) | Effect on RCC Cells (%) |
---|---|---|
This compound | 7 | Significant |
Rapamycin | >1000 | Minimal |
RAD001 | >1000 | Minimal |
The data illustrates that this compound is significantly more effective than both rapamycin and RAD001 in inhibiting RCC cell proliferation .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Study on RCC Patients : A clinical trial involving patients with advanced RCC showed promising results with this compound, leading to improved progression-free survival rates compared to standard therapies.
- Combination Therapies : Research indicates that combining this compound with other targeted therapies may enhance therapeutic outcomes by overcoming resistance mechanisms often seen with monotherapies.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of WYE-687 as a dual mTORC1/2 inhibitor?
this compound acts as an ATP-competitive inhibitor of mTOR kinase, with an IC50 of 7 nM. It selectively targets both mTORC1 and mTORC2 by blocking phosphorylation of their downstream substrates (e.g., S6K1 for mTORC1 and AKT-Ser473 for mTORC2) while showing >100-fold selectivity over PI3Kα and >500-fold over PI3Kγ. This specificity is validated via immunocomplex kinase assays using His6-S6K (mTORC1) and His6-AKT (mTORC2) as substrates .
Q. How does this compound affect cellular proliferation and apoptosis in preclinical cancer models?
this compound induces G1 cell cycle arrest and caspase-dependent apoptosis in cancer cells. In AML models, it reduces viability of HL-60, U937, and primary AML progenitor cells while sparing healthy peripheral blood mononuclear cells (PBMCs). Apoptosis is confirmed via caspase-3/9 inhibition assays (e.g., using Z-DEVD-FMK or Z-LEHD-FMK) .
Q. What in vivo models demonstrate the efficacy of this compound?
In renal cell carcinoma (RCC) and AML xenograft models, oral administration of this compound (dose range: 10–30 mg/kg/day) significantly reduces tumor volume and growth rates without causing systemic toxicity, as shown by stable body weight and histopathological safety profiles .
Q. How is mTOR pathway inhibition validated experimentally with this compound?
Researchers should perform Western blotting for phosphorylated mTORC1/2 substrates (p-S6K1-T389, p-AKT-S473) and downstream effectors like HIF-1α and VEGF. Dose-response experiments (e.g., 0.1–10 μM in cell lines) confirm pathway suppression .
Advanced Research Questions
Q. How can researchers address feedback activation of AKT following mTOR inhibition by this compound?
Although this compound inhibits mTORC2-mediated AKT-S473 phosphorylation, compensatory activation of other AKT phosphorylation sites (e.g., T308) may occur. Combining this compound with PI3K inhibitors or AKT allosteric modulators can mitigate this feedback, as observed in renal cancer models .
Q. What experimental strategies optimize dosing regimens for this compound in vivo?
Pharmacodynamic studies recommend staggered dosing (e.g., 20 mg/kg twice daily) to maintain mTOR suppression while minimizing off-target effects. Tumor volume measurements and immunohistochemistry for p-S6K1 and HIF-1α are critical for efficacy validation .
Q. How does this compound modulate the tumor microenvironment (TME) in vascularized cancers?
this compound downregulates HIF-1α and VEGF in U87MG glioblastoma and RCC models, impairing angiogenesis. Researchers should pair tumor histology with ELISA-based quantification of angiogenic factors to assess TME remodeling .
Q. What methodologies confirm the selectivity of this compound for mTOR over related kinases?
Kinase profiling assays (e.g., against a panel of 24+ kinases) are essential. PI3Kα and PI3Kγ inhibition occurs only at much higher concentrations (IC50 >81 nM and >3.11 μM, respectively), confirming mTOR selectivity .
Q. How can contradictory data on this compound’s cytotoxicity in healthy cells be resolved?
While this compound is cytotoxic to cancer cells, its sparing of healthy PBMCs is attributed to differential mTOR dependency. Researchers should compare mTOR pathway activation (e.g., p-4E-BP1 levels) between malignant and non-malignant cells using flow cytometry .
Q. What combinatorial therapies enhance this compound’s antitumor efficacy?
Preclinical studies suggest synergism with AMPK activators (e.g., AICAR) or DNA-damaging agents. For example, in TSC-associated tumors, combining this compound with rapamycin reduces tumor size by 75% compared to monotherapy .
Q. Methodological Considerations
- Dose Optimization : Start with IC50 values (7 nM for mTOR) and adjust for cell line-specific sensitivity.
- Apoptosis Assays : Use Annexin V/PI staining with caspase inhibitors to confirm mechanistic pathways.
- In Vivo Monitoring : Track tumor volume via caliper measurements and validate pharmacodynamic markers (e.g., p-S6K1) in terminal biopsies.
Properties
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCQQKGPJENHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649396 | |
Record name | WYE-687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062161-90-3 | |
Record name | WYE-687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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